Cxcr2-IN-1
Overview
Description
CXCR2-IN-1 is a small molecule inhibitor that targets the CXC chemokine receptor 2 (CXCR2). This receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the chemotaxis of neutrophils and other immune cells. CXCR2 is involved in various inflammatory responses and has been implicated in the progression of several diseases, including cancer, chronic obstructive pulmonary disease (COPD), and sepsis .
Mechanism of Action
Target of Action
Cxcr2-IN-1 primarily targets the CXCR2 chemokine receptor , which is expressed in diverse cell types, predominantly neutrophils . This receptor plays a crucial role in innate immune responses by regulating the recruitment of neutrophils, monocytes, dendritic cells, natural killer cells, and mast cells to sites of infected and damaged and/or inflamed tissue .
Mode of Action
This compound acts as an inverse agonist for the CXCR2 receptor. It effectively inhibits angiogenesis and reduces the viability of primary cells . It also redirects M2-like macrophages without affecting M1-like macrophage polarization directed against the tumor .
Biochemical Pathways
The CXCR2 receptor may activate several signaling pathways, including Phosphoinositide 3-kinase (PI3K), Akt (Protein Kinase B), Mitogen-Activated Protein Kinase (MAPK), Small GTPases, Nuclear Factor-Kappa B (NF-κB), and cAMP/PKA Pathways . Inhibition of CXCR2 by this compound can impact these pathways, leading to changes in cellular functions such as proliferation, apoptosis, and senescence .
Result of Action
Inhibition of CXCR2 by this compound promotes apoptosis, senescence, and anti-proliferation of cells . It also impacts the activation of CD4 T lymphocytes, reducing immune-tolerant lymphocytes while increasing activated natural killer and dendritic cells . This results in a reduction of tumor-associated M2 macrophages and tumor-associated neutrophils .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemokines and receptors in the cellular environment can impact the effectiveness of this compound . Additionally, factors such as pH, temperature, and the presence of other drugs can also influence the stability and efficacy of this compound. More research is needed to fully understand these influences.
Biochemical Analysis
Biochemical Properties
Cxcr2-IN-1 interacts with a variety of enzymes, proteins, and other biomolecules. The most notable of these is the CXCR2 receptor. The interaction between this compound and CXCR2 plays a significant role in controlling cell adhesion, proliferation, migration, and metastasis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, inhibition of CXCR2 promotes apoptosis, senescence, epithelial-to-mesenchymal transition (EMT), and anti-proliferation of lung cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the CXCR2 receptor, inhibiting its activity and thereby exerting its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CXCR2-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance the compound’s affinity and selectivity for CXCR2. Common synthetic routes involve:
Formation of the core structure: This step often involves cyclization reactions under controlled conditions.
Functional group modifications: These steps may include halogenation, alkylation, or acylation reactions to introduce specific functional groups that enhance the compound’s activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: CXCR2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
CXCR2-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the role of CXCR2 in various chemical reactions and pathways.
Biology: Employed in studies investigating the role of CXCR2 in immune cell chemotaxis and inflammation.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer, COPD, and sepsis. .
Industry: Utilized in the development of new anti-inflammatory and anticancer drugs by serving as a lead compound for drug design
Comparison with Similar Compounds
Danirixin: Another CXCR2 inhibitor that has been studied for its effects on neutrophil migration and activation in COPD.
Uniqueness of CXCR2-IN-1: this compound is unique in its high affinity and selectivity for CXCR2 compared to other similar compounds. It has demonstrated potent anti-inflammatory and anticancer effects in preclinical studies, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-[4-chloro-2-hydroxy-3-(1-methylpiperidin-4-yl)sulfonylphenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2FN3O4S/c1-25-9-7-11(8-10-25)30(28,29)18-12(20)5-6-15(17(18)26)24-19(27)23-14-4-2-3-13(22)16(14)21/h2-6,11,26H,7-10H2,1H3,(H2,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYOBCUGMDKPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.